molecular formula C11H7F6NO B3845139 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one

1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one

Cat. No.: B3845139
M. Wt: 283.17 g/mol
InChI Key: RFKAPZRAJMGVBU-SNAWJCMRSA-N
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Description

1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with appropriate reagents. For example, it can react with phenylmagnesium bromide to afford ethoxy group substitution products . Additionally, organozinc compounds can be used to yield products arising from 1,2-addition to the carbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted butenones and addition products with modified carbonyl groups .

Mechanism of Action

The mechanism of action for 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application, whether in pharmaceuticals, agrochemicals, or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl groups and butenone structure, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-6,18H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKAPZRAJMGVBU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=CC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C/C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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